(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ5576 is a potent, highly selective, and orally bioavailable inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a serine/threonine kinase that regulates the elongation of transcription through phosphorylation of RNA polymerase II at serine 2. AZ5576 has shown significant potential in preclinical models, particularly in the treatment of various hematological malignancies such as acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma .
Preparation Methods
The synthesis of AZ5576 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The mother liquor preparation method involves dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter . Industrial production methods for AZ5576 are not widely documented, but the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
AZ5576 primarily undergoes reactions related to its role as a cyclin-dependent kinase 9 inhibitor. It inhibits cyclin-dependent kinase 9 enzyme activity with an IC50 of less than 5 nanomolar and decreases the phosphorylation of serine 2 on RNA polymerase II in cells with an IC50 of 96 nanomolar . The compound induces rapid caspase activation and loss of cell viability in various hematological cancer cell lines .
Scientific Research Applications
AZ5576 has been extensively studied for its potential therapeutic applications in hematological malignancies. It has demonstrated efficacy in preclinical models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma . The compound induces rapid cell death and achieves significant anti-tumor activity in these models. Additionally, AZ5576 has shown potential in overcoming the protective effects of the tumor microenvironment, making it a promising candidate for further development in cancer therapy .
Mechanism of Action
AZ5576 exerts its effects by inhibiting cyclin-dependent kinase 9, leading to a decrease in the phosphorylation of serine 2 on RNA polymerase II. This inhibition results in the downregulation of genes with short-lived transcripts and labile proteins, such as Mcl1 and Myc, which are critical for the survival and proliferation of cancer cells . The compound induces apoptosis through the activation of caspase 3 and the loss of cell viability .
Comparison with Similar Compounds
AZ5576 is unique in its high selectivity and potency as a cyclin-dependent kinase 9 inhibitor. Similar compounds include AZD4573, dinaciclib, and flavopiridol, which also target cyclin-dependent kinases but may have broader activity profiles and different therapeutic indices . AZ5576’s specificity for cyclin-dependent kinase 9 and its ability to induce rapid cell death in hematological malignancies highlight its potential advantages over other inhibitors .
Properties
Molecular Formula |
C21H24FN3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H24FN3O3/c1-13(26)24-17-5-3-4-15(10-17)21(27)25-20-11-14(8-9-23-20)18-7-6-16(22)12-19(18)28-2/h6-9,11-12,15,17H,3-5,10H2,1-2H3,(H,24,26)(H,23,25,27)/t15-,17+/m0/s1 |
InChI Key |
QNWXRLPZIFMTBK-DOTOQJQBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=CC(=C2)C3=C(C=C(C=C3)F)OC |
Canonical SMILES |
CC(=O)NC1CCCC(C1)C(=O)NC2=NC=CC(=C2)C3=C(C=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.